

understanding the metabolism of 2-Aminopimelic acid

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Compound of Interest

Compound Name: 2-Aminopimelic acid

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An In-Depth Technical Guide to the Metabolism of **2-Aminopimelic Acid**

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Executive Summary

2-Aminopimelic acid is a non-proteinogenic α -amino acid that serves as a critical intermediate in the Diaminopimelate (DAP) pathway. This metabolic route is indispensable for the de novo biosynthesis of L-lysine in most bacteria, archaea, and plants.^[1] The ultimate products of this pathway, meso-diaminopimelate (m-DAP) and L-lysine, are essential components for bacterial cell wall peptidoglycan and protein synthesis, respectively.^{[2][3]} Because this pathway is absent in mammals, who must obtain lysine as an essential amino acid from their diet, the enzymes involved in **2-aminopimelic acid** metabolism represent prime targets for the development of novel antibiotics and herbicides.^{[4][5]} This guide provides a comprehensive overview of the anabolic and catabolic fates of **2-aminopimelic acid**, the regulation of its metabolic pathways, key experimental methodologies for its study, and its significance in the field of drug development.

Part 1: The Diaminopimelate (DAP) Pathway: A Central Anabolic Route

The metabolism of **2-aminopimelic acid** is fundamentally linked to the biosynthesis of L-lysine. This process begins with L-aspartate and branches into several variations, all converging on

the production of meso-diaminopimelate, which is then decarboxylated to form L-lysine.[1][6] The overall pathway can be conceptually divided into an "upper" section, which is conserved across variants, and a "lower" section, where metabolic diversity is observed.

The Conserved Upper Pathway: Aspartate to Tetrahydridopicolinate (THDP)

The initial steps of the DAP pathway are shared among all known variants and are dedicated to producing the key branch-point intermediate, (S)-2,3,4,5-tetrahydridopicolinate (THDP).

- Aspartate Kinase (AK or LysC): The pathway begins with the ATP-dependent phosphorylation of L-aspartate to form L-aspartyl-β-phosphate. This is a major regulatory checkpoint, often subject to feedback inhibition by L-lysine.[7]
- Aspartate-Semialdehyde Dehydrogenase (Asd): The phosphorylated intermediate is then reduced by NADPH to yield L-aspartate-β-semialdehyde.
- Dihydridopicolinate Synthase (DHDPS or DapA): In the first committed step of the lysine-specific branch, L-aspartate-β-semialdehyde undergoes a condensation reaction with pyruvate, catalyzed by DHDPS, to form 4-hydroxy-2,3,4,5-tetrahydridopicolinate (HTPA).[4] This enzyme is another critical site for allosteric feedback inhibition by L-lysine.[8]
- Dihydridopicolinate Reductase (DHDPR or DapB): Finally, HTPA is reduced by NADPH to form the stable cyclic imine, THDP.[4]

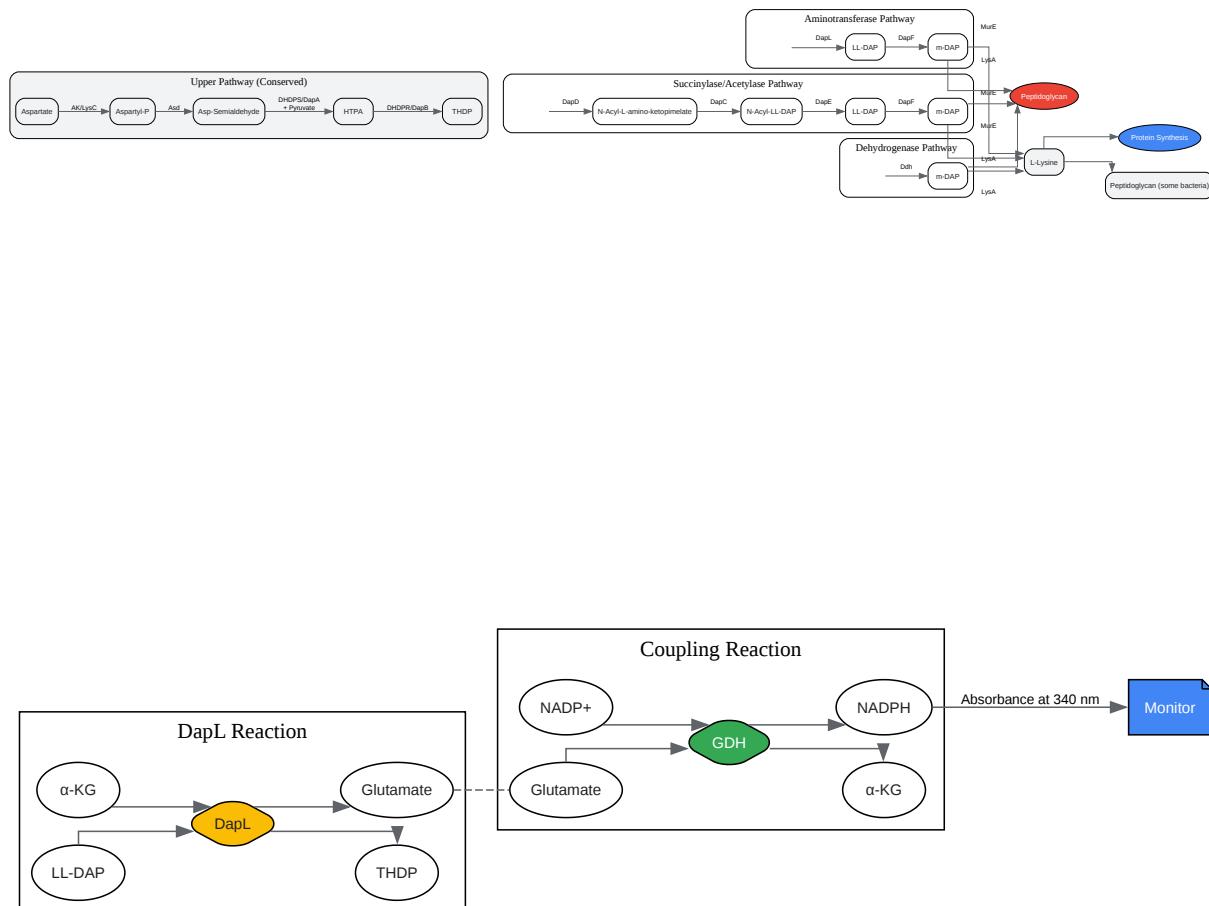
The Divergent Lower Pathways: THDP to meso-Diaminopimelate

From THDP, at least four distinct enzymatic routes have been characterized for the synthesis of m-DAP. It is within these pathways that stereoisomers of **2-aminopimelic acid**, such as N-acylated derivatives and L,L-diaminopimelate, serve as key intermediates.

- The Acylase Pathways (Succinylase and Acetylase Variants): These pathways, common in bacteria like *Escherichia coli* (succinylase) and *Bacillus subtilis* (acetylase), involve a four-step sequence.[2][9]

- Tetrahydrodipicolinate Acyltransferase (DapD): THDP is ring-opened and acylated by either succinyl-CoA or acetyl-CoA.
- N-Acyl-amino-ketopimelate Aminotransferase (DapC): An amino group, typically from glutamate, is transferred to the keto group, forming an N-acylated L,L-diaminopimelate intermediate.
- N-Acyl-diaminopimelate Deacylase (DapE): The acyl group is removed to yield L,L-diaminopimelate.
- Diaminopimelate Epimerase (DapF): The stereochemistry at one of the α -carbons of L,L-diaminopimelate is inverted to produce the final meso-diaminopimelate.^[6]
- The Dehydrogenase Pathway: Found in organisms like *Corynebacterium glutamicum*, this pathway is more direct.^[2]
 - m-DAP Dehydrogenase (Ddh): This single enzyme catalyzes the reductive amination of THDP using ammonia as the nitrogen donor to directly produce m-DAP.^[2]
- The Aminotransferase (DapL) Pathway: This recently discovered pathway is present in various bacteria (e.g., Chlamydia), archaea, and is the predominant pathway in plants.^[10]^[11]
 - L,L-Diaminopimelate Aminotransferase (DapL): This pyridoxal-5'-phosphate (PLP)-dependent enzyme directly converts THDP to L,L-diaminopimelate via transamination with glutamate.^[10]
 - Diaminopimelate Epimerase (DapF): As with the acylase pathway, DapF is then required to convert L,L-DAP to m-DAP.

The final step, common to all pathways, is the irreversible decarboxylation of m-DAP to L-lysine, catalyzed by m-DAP Decarboxylase (LysA).^[12]

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